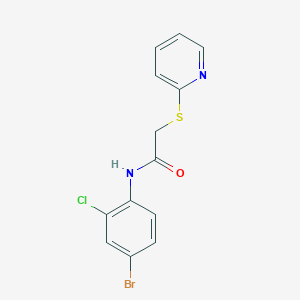![molecular formula C17H13BrN2O B282992 4-[(1-Bromo-2-naphthyl)diazenyl]phenyl methyl ether](/img/structure/B282992.png)
4-[(1-Bromo-2-naphthyl)diazenyl]phenyl methyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(1-Bromo-2-naphthyl)diazenyl]phenyl methyl ether, commonly known as Sudan I, is a synthetic azo dye that has been widely used in various industries such as food, textile, and cosmetic. However, it has been found to be carcinogenic and genotoxic, leading to its ban in many countries. Despite its harmful effects, Sudan I has been a subject of scientific research due to its unique properties and potential applications.
作用机制
Sudan I is known to induce DNA damage and oxidative stress in cells. It has been shown to bind to DNA and form adducts, leading to mutations and chromosomal aberrations. Additionally, Sudan I can generate reactive oxygen species (ROS) that can cause oxidative damage to cellular components such as lipids, proteins, and DNA.
Biochemical and Physiological Effects
Sudan I has been shown to have toxic effects on various organs such as liver, kidney, and spleen. It can cause inflammation, necrosis, and fibrosis in these organs. Additionally, Sudan I can affect the immune system and lead to immunotoxicity.
实验室实验的优点和局限性
Sudan I can be used as a model compound for studying the genotoxic and carcinogenic effects of azo dyes. Its unique properties make it a useful tool for studying the mechanism of action of these compounds. However, its toxicity and potential health hazards limit its use in laboratory experiments.
未来方向
1. Development of safer alternatives to Sudan I for use in various industries.
2. Further investigation of the mechanism of action of Sudan I and other azo dyes.
3. Development of new methods for the detection and quantification of Sudan I in food and other consumer products.
4. Study of the long-term effects of exposure to Sudan I and other azo dyes on human health.
5. Investigation of the potential use of Sudan I as a therapeutic agent for certain diseases.
合成方法
Sudan I can be synthesized by the diazotization of 1-bromo-2-naphthol followed by coupling with p-anisidine. The reaction yields a red-orange powder that is insoluble in water but soluble in organic solvents.
科学研究应用
Sudan I has been extensively studied for its potential applications in various fields such as dye-sensitized solar cells, organic light-emitting diodes, and nonlinear optical materials. Its unique optical and electronic properties make it a promising candidate for these applications.
属性
分子式 |
C17H13BrN2O |
|---|---|
分子量 |
341.2 g/mol |
IUPAC 名称 |
(1-bromonaphthalen-2-yl)-(4-methoxyphenyl)diazene |
InChI |
InChI=1S/C17H13BrN2O/c1-21-14-9-7-13(8-10-14)19-20-16-11-6-12-4-2-3-5-15(12)17(16)18/h2-11H,1H3 |
InChI 键 |
OGGGRUDSDPMNND-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N=NC2=C(C3=CC=CC=C3C=C2)Br |
规范 SMILES |
COC1=CC=C(C=C1)N=NC2=C(C3=CC=CC=C3C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-bromo-N-[4-(4-methyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B282909.png)
![2-bromo-N-{4-[5-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B282911.png)
![2-bromo-N-{4-[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B282912.png)
![2-bromo-N-(4-{4-methyl-5-[(2,4,6-trimethylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B282914.png)
![N-[2-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-chlorobenzamide](/img/structure/B282918.png)
![2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(4-bromo-2-chlorophenyl)acetamide](/img/structure/B282919.png)
![2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B282920.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B282922.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-methylphenyl)butanamide](/img/structure/B282923.png)
![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-bromo-2-chlorophenyl)acetamide](/img/structure/B282925.png)
![N-{4-[5-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-chlorobenzamide](/img/structure/B282927.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-chlorophenyl)acetamide](/img/structure/B282929.png)
![N-(4-bromo-2-chlorophenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B282931.png)
